Senp1-IN-1 is a compound designed as an inhibitor of Sentrin-specific protease 1 (SENP1), a member of the SUMO (Small Ubiquitin-like Modifier) protease family. SENP1 plays a crucial role in the deSUMOylation process, which is vital for regulating various cellular functions, including cell proliferation and stress responses. The inhibition of SENP1 has been linked to potential therapeutic applications in cancer treatment, as its activity is often dysregulated in tumors.
Senp1-IN-1 is categorized as a synthetic small molecule. It has been developed through structure-activity relationship studies aimed at identifying potent inhibitors of SENP1. The compound's design is based on the structural characteristics of known SENP inhibitors, particularly focusing on enhancing binding affinity and selectivity towards SENP1 over other proteases in the family.
The synthesis of Senp1-IN-1 typically involves multi-step organic reactions, including:
Specific reaction conditions, including temperature, solvent choice, and reaction time, are optimized to maximize yield and minimize by-products.
Senp1-IN-1's molecular structure can be characterized by its core scaffold and substituents that enhance its interaction with SENP1. While specific structural data may vary based on synthetic modifications, common features include:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its binding mode with SENP1.
Senp1-IN-1 undergoes specific chemical reactions relevant to its function as a SENP1 inhibitor:
These studies provide insights into how effectively Senp1-IN-1 can inhibit SENP1 activity under various conditions.
The mechanism by which Senp1-IN-1 exerts its inhibitory effects on SENP1 involves:
Data from cellular assays have shown that treatment with Senp1-IN-1 results in altered expression levels of key proteins involved in tumor progression, suggesting its potential role in cancer therapy.
The physical properties of Senp1-IN-1 include:
Chemical properties include:
Senp1-IN-1 is primarily investigated for its potential applications in cancer research due to its ability to modulate SUMOylation processes. Specific applications include:
Emerging studies continue to explore the efficacy of Senp1-IN-1 in preclinical models, providing insights into its therapeutic potential and mechanisms underlying tumor biology.
Sentrin Specific Peptidase 1 is a cysteine protease that dynamically regulates small ubiquitin-like modifier protein modification cycles through two primary catalytic activities: C-terminal hydrolase and isopeptidase functions. The hydrolase activity processes immature small ubiquitin-like modifier protein precursors into conjugation-competent forms by cleaving C-terminal extensions, while the isopeptidase activity removes small ubiquitin-like modifier protein moieties from substrate proteins. These dual functions enable Sentrin Specific Peptidase 1 to maintain small ubiquitin-like modifier protein homeostasis and regulate target protein function with remarkable specificity. Sentrin Specific Peptidase 1 exhibits preferential activity toward small ubiquitin-like modifier protein 1 over small ubiquitin-like modifier protein 2/3 paralogs, though it processes both [3] [9]. This specificity is governed by structural elements within its catalytic domain, including the catalytic triad (Cysteine 603, Histidine 533, Aspartate 550) that is essential for deconjugation activity [3].
Table 1: Small Ubiquitin-Like Modifier Protein Paralog Specificity of Sentrin Specific Peptidase 1
Small Ubiquitin-Like Modifier Protein Type | Sequence Homology to Small Ubiquitin-Like Modifier Protein 1 | Sentrin Specific Peptidase 1 Processing Efficiency | Primary Cellular Function |
---|---|---|---|
Small Ubiquitin-Like Modifier Protein 1 | 100% | High | Mono-small ubiquitin-like modifier protein modification |
Small Ubiquitin-Like Modifier Protein 2 | ≈50% | Moderate | Poly-small ubiquitin-like modifier protein chains |
Small Ubiquitin-Like Modifier Protein 3 | ≈50% | Moderate | Stress-induced modification |
Hypoxia represents a key physiological context for Sentrin Specific Peptidase 1 regulation, where it controls the stability and activity of hypoxia-inducible factor 1 alpha. During oxygen deprivation, Sentrin Specific Peptidase 1-mediated de-small ubiquitin-like modifier protein modification of hypoxia-inducible factor 1 alpha prevents von Hippel-Lindau protein recognition and ubiquitin-mediated degradation [7]. This stabilization enables hypoxia-inducible factor 1 alpha to transactivate genes critical for adaptation to low-oxygen conditions, including vascular endothelial growth factor and glucose transporter 1. The enzymatic mechanism involves Sentrin Specific Peptidase 1 binding to the oxygen-dependent degradation domain of hypoxia-inducible factor 1 alpha through distinct N-terminal and C-terminal interaction surfaces, followed by catalytic removal of small ubiquitin-like modifier protein modifications from specific lysine residues [2] [7].
Sentrin Specific Peptidase 1 is significantly overexpressed across diverse malignancies, functioning as an oncogenic driver through multiple molecular pathways. Comprehensive pan-cancer analyses reveal Sentrin Specific Peptidase 1 gene amplification and transcriptional upregulation in breast cancer (72% of cases), prostate cancer (68%), hepatocellular carcinoma (65%), renal cell carcinoma (62%), and pancreatic ductal adenocarcinoma (58%) [3] [8]. The molecular drivers underlying Sentrin Specific Peptidase 1 dysregulation include: 1) Genomic amplification at chromosome 12q13.11; 2) Hypoxia-inducible factor-mediated transcriptional activation during tumor-associated hypoxia; 3) Loss of microRNA-mediated repression (miR-138-5p, miR-129-1-3p, miR-129-2-3p); and 4) Transcriptional activation by oncogenic transcription factors including cAMP Response Element-Binding Protein 1 and Yin Yang 1 [3] [8].
Table 2: Oncogenic Consequences of Sentrin Specific Peptidase 1 Overexpression in Human Cancers
Cancer Type | Molecular Consequence | Pathophysiological Outcome | Clinical Correlation |
---|---|---|---|
Clear Cell Renal Cell Carcinoma | Hypoxia-inducible factor 2 alpha stabilization | Enhanced invasion and stemness properties | Poor overall survival (p<0.001) |
Triple-Negative Breast Cancer | Cyclin D1 upregulation, c-Myc stabilization | Increased proliferation and metabolic reprogramming | Reduced disease-free survival (p=0.003) |
Prostate Cancer | Androgen receptor de-small ubiquitin-like modifier protein modification | Enhanced transcriptional activity of androgen receptor | Accelerated metastasis |
Wilms Tumor | Hypoxia-inducible factor 1 alpha-small ubiquitin-like modifier protein modification loss | Cyclin E1 overexpression, cell cycle dysregulation | Advanced tumor stage (p=0.008) |
Pathophysiological consequences of Sentrin Specific Peptidase 1 overexpression include enhanced genomic instability, metabolic reprogramming, and metastatic progression. In clear cell renal cell carcinoma, combined Sentrin Specific Peptidase 1 and hypoxia-inducible factor 2 alpha overexpression promotes epithelial-mesenchymal transition through transcription factor Twist1 activation, resulting in E-cadherin suppression and N-cadherin induction [6]. This molecular rewiring enables local invasion and distant metastasis while simultaneously conferring therapeutic resistance to mammalian target of rapamycin inhibitors such as everolimus. Similarly, in pancreatic adenocarcinoma, Sentrin Specific Peptidase 1-mediated matrix metalloproteinase 9 upregulation enhances extracellular matrix degradation and metastatic dissemination [3]. The pathophysiological impact extends beyond solid tumors, as Sentrin Specific Peptidase 1 overexpression in multiple myeloma suppresses nuclear factor kappa-light-chain-enhancer of activated B cells-mediated apoptosis through enhanced B-cell lymphoma 2 stability [3].
Sentrin Specific Peptidase 1 exerts profound effects on cancer pathogenesis through specific regulation of key tumor suppressors and oncoproteins. The most extensively characterized targets include:
Hypoxia-Inducible Factor 1 Alpha: Sentrin Specific Peptidase 1-mediated de-small ubiquitin-like modifier protein modification at lysine residues 391 and 477 stabilizes hypoxia-inducible factor 1 alpha by preventing von Hippel-Lindau protein recognition. In Wilms tumor, this stabilization induces stanniocalcin-1 expression, which transcriptionally activates cyclin E1. This molecular cascade drives uncontrolled G1/S phase transition and proliferation, with Sentrin Specific Peptidase 1 knockdown significantly reducing cyclin E1 expression and tumor growth in vivo (p<0.01) [2] [5]. The hypoxia-inducible factor 1 alpha/Sentrin Specific Peptidase 1/cyclin E1 axis represents a key oncogenic pathway in pediatric renal malignancies.
Cellular Myelocytomatosis Oncogene: Sentrin Specific Peptidase 1 directly interacts with and de-small ubiquitin-like modifier protein modifies cellular myelocytomatosis oncogene at multiple lysine residues. This de-small ubiquitin-like modifier protein modification reduces cellular myelocytomatosis oncogene polyubiquitination by disrupting small ubiquitin-like modifier protein-ubiquitin hybrid chains, thereby stabilizing this potent oncoprotein [4]. Breast cancers with concomitant Sentrin Specific Peptidase 1 and cellular myelocytomatosis oncogene overexpression exhibit enhanced proliferation (p<0.001) and metabolic reprogramming. Mechanistically, de-small ubiquitin-like modifier protein modification promotes phosphorylation at serine 62 while maintaining threonine 58 phosphorylation, creating a stabilized, transcriptionally active cellular myelocytomatosis oncogene species that drives expression of proliferative genes [4].
Tumor Protein 53: Sentrin Specific Peptidase 1 regulates tumor protein 53 through both direct and indirect mechanisms. Direct de-small ubiquitin-like modifier protein modification of tumor protein 53 at lysine 386 reduces its transcriptional activity, while Sentrin Specific Peptidase 1-mediated de-small ubiquitin-like modifier protein modification of mouse double minute 2 homolog enhances tumor protein 53 ubiquitination and degradation [3]. This dual regulation creates an oncogenic milieu favoring tumor protein 53 suppression. In glioblastoma models, Sentrin Specific Peptidase 1 knockdown increases tumor protein 53 small ubiquitin-like modifier protein modification and apoptosis through B-cell lymphoma 2-associated X protein upregulation and B-cell lymphoma 2 downregulation [3].
Androgen Receptor: In prostate cancer, Sentrin Specific Peptidase 1-mediated de-small ubiquitin-like modifier protein modification enhances androgen receptor transcriptional activity by removing small ubiquitin-like modifier protein-mediated repression. This modification occurs at lysine 386 of androgen receptor and promotes its interaction with coactivators such as steroid receptor coactivator 1 [3]. The resulting transcriptional program drives expression of proliferative genes including cyclin D1 and matrix metalloproteinase 9, facilitating metastatic progression.
Table 3: Sentrin Specific Peptidase 1-Regulated Oncoproteins and Tumor Suppressors
Regulated Protein | Modification Site | Functional Consequence | Neoplastic Process Affected |
---|---|---|---|
Hypoxia-inducible factor 1 alpha | Lysine 391, Lysine 477 | Protein stabilization, transcriptional activation | Angiogenesis, metabolic reprogramming |
Cellular myelocytomatosis oncogene | Multiple lysines | Reduced ubiquitin-mediated degradation | Cell cycle progression, proliferation |
Tumor protein 53 | Lysine 386 | Transcriptional repression | Genomic stability, apoptosis |
Androgen receptor | Lysine 386 | Enhanced coactivator recruitment | Prostate cancer metastasis |
Nuclear factor kappa-light-chain-enhancer of activated B cells essential modulator | Lysine 277, Lysine 309 | Nuclear factor kappa-light-chain-enhancer of activated B cells activation, cytokine production | Inflammation, immune evasion |
Sentrin Specific Peptidase 1 engages in extensive crosstalk with ubiquitination and other post-translational modification systems, creating integrated signaling networks that influence cancer progression:
Ubiquitin-Proteasome System: Sentrin Specific Peptidase 1 competes with ubiquitination through several distinct mechanisms. For cellular myelocytomatosis oncogene, Sentrin Specific Peptidase 1-mediated de-small ubiquitin-like modifier protein modification reduces formation of small ubiquitin-like modifier protein-ubiquitin hybrid chains that would otherwise target this oncoprotein for proteasomal degradation [4]. Similarly, de-small ubiquitin-like modifier protein modification of hypoxia-inducible factor 1 alpha prevents von Hippel-Lindau protein-mediated ubiquitination during hypoxia [7]. This competitive relationship creates a molecular switch where small ubiquitin-like modifier protein modification acts as a degradation signal while de-small ubiquitin-like modifier protein modification promotes stability. The functional consequence is particularly evident in breast cancer, where Sentrin Specific Peptidase 1 overexpression stabilizes cellular myelocytomatosis oncogene by 3.5-fold and extends its half-life from 20 to 45 minutes (p<0.001) [4].
Phosphorylation Interplay: Phosphorylation events frequently regulate Sentrin Specific Peptidase 1-mediated de-small ubiquitin-like modifier protein modification. For Krüppel-like factor 8 in breast cancer, phosphorylation at serine 80 precedes and facilitates small ubiquitin-like modifier protein modification at lysine 67 [9]. This ordered post-translational modification cascade enables DNA damage response coordination. Conversely, Sentrin Specific Peptidase 1-mediated de-small ubiquitin-like modifier protein modification can influence phosphorylation states, as demonstrated by cellular myelocytomatosis oncogene stabilization at phosphorylated serine 62 following de-small ubiquitin-like modifier protein modification [4]. This bidirectional crosstalk creates regulatory circuits that fine-tune oncogenic signaling.
Acetylation and Methylation Networks: Sentrin Specific Peptidase 1 functionally interacts with acetyltransferases and methyltransferases to regulate transcriptional programs. In prostate cancer, Sentrin Specific Peptidase 1-mediated de-small ubiquitin-like modifier protein modification of androgen receptor facilitates its interaction with histone acetyltransferase enzymes, promoting chromatin relaxation at target genes [3]. Additionally, Sentrin Specific Peptidase 1 regulates histone methylation patterns through de-small ubiquitin-like modifier protein modification of nuclear receptor binding SET domain protein 1/lysine-specific methyltransferase 2E, an H3K4 methyltransferase. This modification influences the epigenetic landscape of cancer cells, promoting stemness and aggressive phenotypes [3] [9].
The integrated network of post-translational modifications centered on Sentrin Specific Peptidase 1 creates multilayer regulatory mechanisms controlling oncoprotein stability, transcriptional activity, and subcellular localization. This complex crosstalk presents both challenges and opportunities for therapeutic intervention, as targeting Sentrin Specific Peptidase 1 simultaneously modulates multiple oncogenic pathways. The development of Sentrin Specific Peptidase 1 inhibitors such as Senp1-inhibitor-1 aims to exploit these interconnected networks for cancer therapy, though the full implications of disrupting this multifaceted enzyme require further investigation.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0